molecular formula C23H16F3N5O2 B11619973 N'-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide

N'-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide

Cat. No.: B11619973
M. Wt: 451.4 g/mol
InChI Key: BUZVKDATMXPFHN-MZJWZYIUSA-N
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Description

N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide typically involves the condensation of an appropriate aldehyde or ketone with a hydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide stands out due to its unique trifluoromethyl group, which enhances its lipophilicity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C23H16F3N5O2

Molecular Weight

451.4 g/mol

IUPAC Name

N-[(E)-[4-oxo-2-[3-(trifluoromethyl)anilino]pyrido[1,2-a]pyrimidin-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C23H16F3N5O2/c24-23(25,26)16-9-6-10-17(13-16)28-20-18(22(33)31-12-5-4-11-19(31)29-20)14-27-30-21(32)15-7-2-1-3-8-15/h1-14,28H,(H,30,32)/b27-14+

InChI Key

BUZVKDATMXPFHN-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3C=CC=CN3C2=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3C=CC=CN3C2=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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